Ethyl 2-hydroxypyrimidine-5-carboxylate
Overview
Description
Ethyl 2-hydroxypyrimidine-5-carboxylate is a heterocyclic organic compound . Its IUPAC name is ethyl 2-oxo-1H-pyrimidine-5-carboxylate . The molecular weight is 168.150020 g/mol and the molecular formula is C7H8N2O3 .
Synthesis Analysis
While specific synthesis methods for this compound were not found, related compounds have been synthesized. For instance, a series of novel triazole-pyrimidine-based compounds were designed, synthesized, and characterized by mass spectra, 1HNMR, 13CNMR, and a single X-Ray diffraction analysis .Molecular Structure Analysis
The molecular structure of this compound can be represented by the canonical SMILES: CCOC(=O)C1=CNC(=O)N=C1 . The InChI Key is CFWYVWBOCSWZIK-UHFFFAOYSA-N .Physical and Chemical Properties Analysis
This compound is a solid at room temperature . It has a molecular weight of 168.15 g/mol and a molecular formula of C7H8N2O3 .Scientific Research Applications
Synthesis and Chemical Properties
Pharmacological Applications
The synthesis of various derivatives of ethyl 2-hydroxypyrimidine-5-carboxylate has led to the exploration of their potential in pharmacology. For instance, some derivatives have been studied for their antioxidant properties and evaluated using assays like the diphenylpicrylhydrazyl (DPPH) assay and hydroxy radical-induced DNA strand scission assay, with certain compounds showing promising activity (D. Asha et al., 2009).
Development of Novel Compounds
The synthesis of novel compounds using this compound derivatives is a key area of research. This includes the development of new heterocyclic compounds, which could have significant implications in the design of biologically active molecules. For example, phenoxydifluoromethyl substituted nitrogen heterocycles have been synthesized, exploring the potential of introducing aryloxydifluoromethyl substituents for biologically active heterocycles (S. Y. Solodukhin et al., 2004).
Safety and Hazards
Ethyl 2-hydroxypyrimidine-5-carboxylate is associated with certain hazards. The GHS pictogram is GHS07 . The hazard statements are H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . The precautionary statements are P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .
Future Directions
While specific future directions for Ethyl 2-hydroxypyrimidine-5-carboxylate were not found, related compounds such as triazole-pyrimidine hybrids have potential for development as neuroprotective and anti-neuroinflammatory agents . This suggests that this compound and its derivatives could also have potential therapeutic applications.
Biochemical Analysis
Biochemical Properties
Ethyl 2-hydroxypyrimidine-5-carboxylate plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with dihydroneopterin aldolase, an enzyme involved in the biosynthesis of tetrahydrobiopterin, a cofactor for aromatic amino acid hydroxylases . The nature of these interactions often involves the formation of hydrogen bonds and hydrophobic interactions, which stabilize the enzyme-substrate complex and facilitate the catalytic process.
Cellular Effects
This compound has been shown to influence various cellular processes. It affects cell signaling pathways, gene expression, and cellular metabolism. For example, it has been reported to modulate the activity of certain transcription factors, leading to changes in gene expression . Additionally, it can impact cellular metabolism by altering the activity of key metabolic enzymes, thereby affecting the overall metabolic flux within the cell.
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with specific biomolecules. It can act as an inhibitor or activator of certain enzymes, depending on the context of its interaction. For instance, it has been found to inhibit the activity of dihydroneopterin aldolase by binding to its active site and preventing substrate access . This inhibition can lead to downstream effects on the biosynthesis of tetrahydrobiopterin and related metabolic pathways.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it may degrade over extended periods . Long-term exposure to the compound has been associated with sustained changes in gene expression and cellular metabolism, highlighting the importance of monitoring its stability in experimental setups.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enhanced metabolic activity and improved cellular function. At higher doses, it can lead to toxic or adverse effects, including cellular stress and apoptosis . Threshold effects have been observed, indicating that there is a specific dosage range within which the compound exerts its optimal effects without causing harm.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that play crucial roles in cellular metabolism. For example, it has been shown to affect the activity of enzymes involved in the glycolytic pathway, leading to changes in the levels of key metabolites . These interactions can influence the overall metabolic flux and energy production within the cell.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can be actively transported across cellular membranes and distributed to various intracellular compartments . Its localization and accumulation within specific tissues can impact its overall efficacy and potential side effects.
Subcellular Localization
This compound exhibits specific subcellular localization patterns. It can be targeted to particular organelles or compartments within the cell, depending on the presence of targeting signals or post-translational modifications . For instance, it may localize to the mitochondria, where it can influence mitochondrial function and energy production. Understanding its subcellular localization is essential for elucidating its precise mechanisms of action and potential therapeutic applications.
Properties
IUPAC Name |
ethyl 2-oxo-1H-pyrimidine-5-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2O3/c1-2-12-6(10)5-3-8-7(11)9-4-5/h3-4H,2H2,1H3,(H,8,9,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CFWYVWBOCSWZIK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CNC(=O)N=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30443163 | |
Record name | ETHYL 2-HYDROXYPYRIMIDINE-5-CARBOXYLATE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30443163 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
95928-49-7 | |
Record name | ETHYL 2-HYDROXYPYRIMIDINE-5-CARBOXYLATE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30443163 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | ethyl 2-oxo-1,2-dihydropyrimidine-5-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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